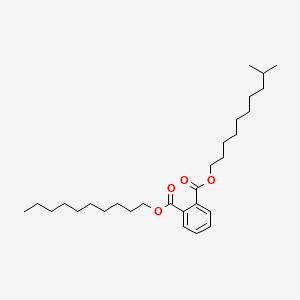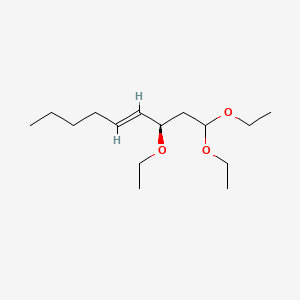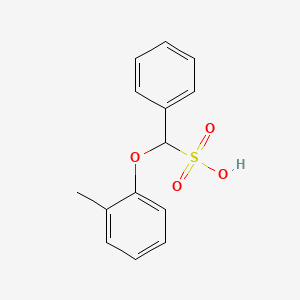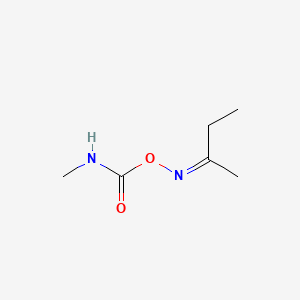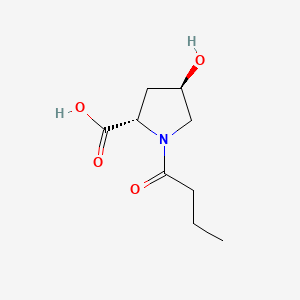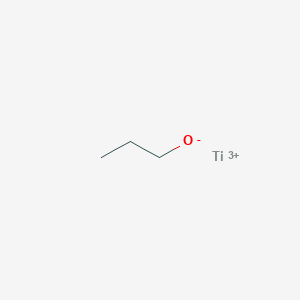
Titanium(3+) propanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(3+) propanolate is an organometallic compound with the chemical formula ( \text{C}9\text{H}{21}\text{O}_3\text{Ti} ) It is a titanium-based compound where the titanium ion is in the +3 oxidation state and is coordinated with three propanolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium(3+) propanolate can be synthesized through the reaction of titanium(III) chloride with propanol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ti}(\text{O}\text{C}_3\text{H}_7)_3 + 3 \text{HCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) ion. The mixture is usually heated to facilitate the reaction, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in achieving consistent product quality. Additionally, the handling of titanium(III) chloride and propanol requires appropriate safety measures due to their reactivity and potential hazards.
Chemical Reactions Analysis
Types of Reactions
Titanium(3+) propanolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to titanium(IV) propanolate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The propanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products
Oxidation: Titanium(IV) propanolate.
Reduction: Reduced titanium species or complexes.
Substitution: Titanium complexes with different ligands.
Scientific Research Applications
Titanium(3+) propanolate has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Materials Science: The compound is used in the preparation of titanium-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of high-performance coatings and as a precursor for the synthesis of other titanium compounds.
Mechanism of Action
The mechanism by which titanium(3+) propanolate exerts its effects involves the coordination of the titanium ion with ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the titanium center can facilitate the activation of substrates and promote the formation of desired products through various pathways.
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) propanolate: Similar in structure but with titanium in the +4 oxidation state.
Titanium(III) isopropanolate: Similar but with isopropanolate ligands instead of propanolate.
Titanium(IV) isopropanolate: Similar but with both titanium in the +4 oxidation state and isopropanolate ligands.
Uniqueness
Titanium(3+) propanolate is unique due to the +3 oxidation state of titanium, which imparts different reactivity compared to its +4 counterparts. This makes it valuable in specific catalytic applications where the +3 oxidation state is advantageous.
Properties
CAS No. |
22922-82-3 |
|---|---|
Molecular Formula |
C3H7OTi+2 |
Molecular Weight |
106.95 g/mol |
IUPAC Name |
propan-1-olate;titanium(3+) |
InChI |
InChI=1S/C3H7O.Ti/c1-2-3-4;/h2-3H2,1H3;/q-1;+3 |
InChI Key |
RYLSEPOUGJUXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[O-].[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


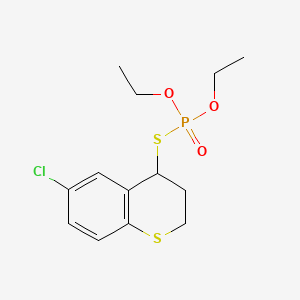
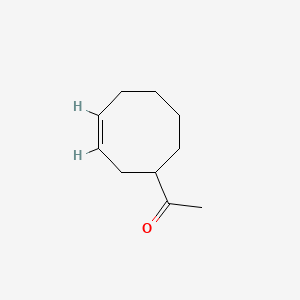
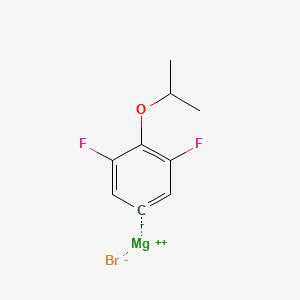

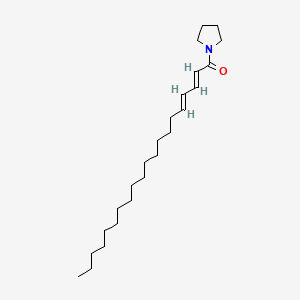
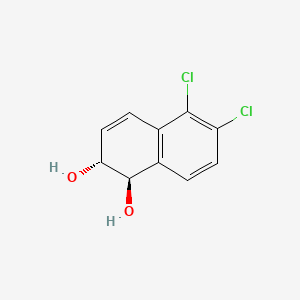
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
